(4-(2-Chloro-5-iodobenzyl)phenyloxy)tert-butyldimethylsilane
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Overview
Description
(4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C19H24ClIOSi and a molecular weight of 458.84 g/mol . This compound is characterized by the presence of an iodinated benzyl group, a chlorinated benzyl group, and a tert-butyl dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 5-iodo-2-chlorobenzyl chloride with 4-hydroxyphenyl tert-butyl dimethylsilane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodinated and chlorinated benzyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in solvents like acetone or DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
(4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodinated and chlorinated benzyl groups can undergo substitution reactions, while the phenoxy group can participate in oxidation and reduction reactions. The tert-butyl dimethylsilane moiety provides steric protection and stability to the molecule .
Comparison with Similar Compounds
Similar Compounds
- (4-(5-Bromo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane
- (4-(5-Iodo-2-fluorobenzyl)phenoxy)(tert-butyl)dimethylsilane
- (4-(5-Iodo-2-methylbenzyl)phenoxy)(tert-butyl)dimethylsilane
Uniqueness
(4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both iodinated and chlorinated benzyl groups, which provide distinct reactivity patterns. The combination of these functional groups with the phenoxy and tert-butyl dimethylsilane moieties makes this compound versatile for various chemical transformations and applications .
Properties
Molecular Formula |
C19H24ClIOSi |
---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
tert-butyl-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]-dimethylsilane |
InChI |
InChI=1S/C19H24ClIOSi/c1-19(2,3)23(4,5)22-17-9-6-14(7-10-17)12-15-13-16(21)8-11-18(15)20/h6-11,13H,12H2,1-5H3 |
InChI Key |
XDAYDLITSQKGNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl |
Origin of Product |
United States |
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